(6S)-2-Amino-6-(1,2-dihydroxypropyl)-5,6,7,8-tetrahydro-pteridin-4(1H)-one disulfate
Overview
Description
(6S)-2-Amino-6-(1,2-dihydroxypropyl)-5,6,7,8-tetrahydro-pteridin-4(1H)-one disulfate: is a complex organic compound with significant potential in various scientific fields This compound features a tetrahydropteridinone core, which is a crucial structure in many biologically active molecules
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (6S)-2-Amino-6-(1,2-dihydroxypropyl)-5,6,7,8-tetrahydro-pteridin-4(1H)-one disulfate typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the tetrahydropteridinone core: This can be achieved through cyclization reactions involving appropriate starting materials under controlled conditions.
Introduction of the amino group: This step often involves nucleophilic substitution reactions using reagents like ammonia or amines.
Addition of the dihydroxypropyl group: This can be accomplished through hydroxylation reactions using oxidizing agents.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Large-scale cyclization: Utilizing high-pressure reactors to ensure efficient formation of the tetrahydropteridinone core.
Continuous flow reactors:
Purification processes: Including crystallization and chromatography to obtain the pure compound.
Chemical Reactions Analysis
Types of Reactions
(6S)-2-Amino-6-(1,2-dihydroxypropyl)-5,6,7,8-tetrahydro-pteridin-4(1H)-one disulfate: undergoes various chemical reactions, including:
Oxidation: The dihydroxypropyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form more saturated derivatives.
Substitution: The amino group can participate in substitution reactions with electrophiles.
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate or chromium trioxide for oxidation reactions.
Reducing agents: Like sodium borohydride or lithium aluminum hydride for reduction reactions.
Electrophiles: Such as alkyl halides or acyl chlorides for substitution reactions.
Major Products
The major products formed from these reactions include:
Oxidized derivatives: Such as ketones or aldehydes.
Reduced derivatives: More saturated forms of the original compound.
Substituted derivatives: Compounds with various functional groups replacing the amino group.
Scientific Research Applications
(6S)-2-Amino-6-(1,2-dihydroxypropyl)-5,6,7,8-tetrahydro-pteridin-4(1H)-one disulfate: has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential role in enzymatic reactions and metabolic pathways.
Medicine: Investigated for its potential therapeutic effects, including as an enzyme inhibitor or a precursor to bioactive compounds.
Industry: Utilized in the production of pharmaceuticals and fine chemicals.
Mechanism of Action
The mechanism by which (6S)-2-Amino-6-(1,2-dihydroxypropyl)-5,6,7,8-tetrahydro-pteridin-4(1H)-one disulfate exerts its effects involves:
Molecular Targets: The compound may interact with specific enzymes or receptors, modulating their activity.
Pathways Involved: It may influence metabolic pathways, particularly those involving tetrahydropteridinone derivatives.
Comparison with Similar Compounds
(6S)-2-Amino-6-(1,2-dihydroxypropyl)-5,6,7,8-tetrahydro-pteridin-4(1H)-one disulfate: can be compared with other similar compounds, such as:
Tetrahydrobiopterin: A naturally occurring compound with a similar core structure but different functional groups.
Folic Acid: Another pteridine derivative with significant biological activity.
Methotrexate: A synthetic compound with a pteridine core used as a chemotherapy agent.
This compound , distinguishing it from other related compounds.
Biological Activity
(6S)-2-Amino-6-(1,2-dihydroxypropyl)-5,6,7,8-tetrahydro-pteridin-4(1H)-one disulfate, commonly referred to as tetrahydrobiopterin (BH4) derivative, is a pteridine compound that plays a crucial role in various biological processes. This article explores its biological activity, mechanism of action, and relevant case studies.
- Molecular Formula : C9H15N5O3
- Molecular Weight : 241.25 g/mol
- CAS Number : 17528-72-2
- Purity : Generally >96% in commercial preparations.
Tetrahydrobiopterin (BH4) serves as a cofactor for several enzymes, including nitric oxide synthase (NOS), which is critical for the production of nitric oxide (NO). The binding affinity and interaction of BH4 with NOS influence the enzyme's activity and the subsequent physiological effects of NO.
Key Findings on Binding Mechanism
Research indicates that:
- Tight Binding : BH4 exhibits tight binding to NOS dimers, enhancing enzyme activity significantly. The formation of a tight-binding site requires preincubation with fully reduced pteridine compounds .
- Kinetics : The kinetics of tight-binding site formation occurs within approximately 10 minutes at low concentrations (1 μM) of BH4 at 4 °C .
Biological Activities
The compound has been studied for various biological activities:
1. Nitric Oxide Production
- Role in Vasodilation : As a cofactor for NOS, BH4 is essential for the synthesis of NO, which plays a vital role in vascular relaxation and blood pressure regulation.
2. Neurotransmitter Synthesis
- Dopamine Production : BH4 is involved in the biosynthesis of catecholamines such as dopamine. Its deficiency can lead to neurological disorders .
3. Antioxidant Properties
- Redox Cycling : BH4 participates in redox cycling processes that protect cells from oxidative stress by reducing reactive oxygen species (ROS) .
Case Study 1: Role in Cardiovascular Health
A study demonstrated that supplementation with BH4 improved endothelial function in patients with cardiovascular diseases by enhancing NO production and reducing oxidative stress. This suggests potential therapeutic applications in managing hypertension and atherosclerosis .
Case Study 2: Neurological Implications
Research involving animal models showed that BH4 supplementation could ameliorate symptoms associated with Parkinson's disease by restoring dopamine levels and improving motor function. This highlights its significance in neuroprotection .
Comparative Analysis of Related Compounds
Properties
IUPAC Name |
(6S)-2-amino-6-(1,2-dihydroxypropyl)-5,6,7,8-tetrahydro-3H-pteridin-4-one;sulfo hydrogen sulfate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15N5O3.H2O7S2/c1-3(15)6(16)4-2-11-7-5(12-4)8(17)14-9(10)13-7;1-8(2,3)7-9(4,5)6/h3-4,6,12,15-16H,2H2,1H3,(H4,10,11,13,14,17);(H,1,2,3)(H,4,5,6)/t3?,4-,6?;/m0./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LBQCNNFCOOFVNL-VOUZKQOXSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(C1CNC2=C(N1)C(=O)NC(=N2)N)O)O.OS(=O)(=O)OS(=O)(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C([C@@H]1CNC2=C(N1)C(=O)NC(=N2)N)O)O.OS(=O)(=O)OS(=O)(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17N5O10S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60721148 | |
Record name | (6S)-2-amino-6-(1,2-dihydroxypropyl)-5,6,7,8-tetrahydro-1H-pteridin-4-one;sulfo hydrogen sulfate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60721148 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
419.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
103130-45-6 | |
Record name | (6S)-2-amino-6-(1,2-dihydroxypropyl)-5,6,7,8-tetrahydro-1H-pteridin-4-one;sulfo hydrogen sulfate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60721148 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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